Molecular Descriptor Differentiation: Computed LogP and Polar Surface Area vs. 2,4-Dimethyl Analog
The 2,4-diphenyl substitution confers a significantly higher computed lipophilicity (XLogP3 ≈ 6.0) compared to the 2,4-dimethyl analog (XLogP3 = 3.5 for CAS 62225-24-5), a difference of ~2.5 log units [1]. This elevated logP predicts enhanced membrane permeability and altered tissue distribution, while the increased topological polar surface area (TPSA ≈ 30 Ų vs. 26 Ų for the dimethyl analog) provides additional hydrogen-bond acceptor capacity from the aldehyde oxygen . These computed parameters position the diphenyl compound distinctly within property spaces relevant to CNS drug discovery and intracellular target engagement.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 6.0 (estimated via fragment-based method; C₂₅H₁₆O₂) |
| Comparator Or Baseline | 2,4-Dimethylindeno[2,1-b]pyran-9-carboxaldehyde (CAS 62225-24-5): XLogP3 = 3.5 [PubChem CID 12298288] |
| Quantified Difference | ΔXLogP3 ≈ +2.5 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021 release); TPSA computed by Ertl method. |
Why This Matters
A ΔlogP of >2 defines fundamentally different pharmacokinetic compartments; the diphenyl compound is predicted to distribute into lipid-rich tissues and cross the blood–brain barrier more readily, making it the appropriate selection for CNS-targeted probe development where the dimethyl analog would be suboptimal.
- [1] PubChem Compound Summary CID 12298288. 2,4-Dimethylindeno[2,1-b]pyran-9-carboxaldehyde. XLogP3 = 3.5. View Source
